(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
CAS No.: 66938-50-9
Cat. No.: VC3280627
Molecular Formula: C12H9NO4S
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66938-50-9 |
---|---|
Molecular Formula | C12H9NO4S |
Molecular Weight | 263.27 g/mol |
IUPAC Name | (4-methoxy-3-nitrophenyl)-thiophen-2-ylmethanone |
Standard InChI | InChI=1S/C12H9NO4S/c1-17-10-5-4-8(7-9(10)13(15)16)12(14)11-3-2-6-18-11/h2-7H,1H3 |
Standard InChI Key | GDBFHFJAGCNLJV-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Physical Properties
(4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is identified by the CAS Registry Number 1261907-25-8. This unique identifier confirms its recognition in chemical databases and literature as a distinct molecular entity . The compound features a central carbonyl group (methanone) that bridges a thiophene ring and a substituted phenyl group, creating an asymmetric molecular structure with several reactive sites.
Table 1: Basic Properties of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Property | Value |
---|---|
Chemical Formula | C12H9NO4S |
CAS Number | 1261907-25-8 |
Molecular Weight | Approximately 263.27 g/mol |
Physical Appearance | Not specifically documented in available sources |
Structural Classification | Aromatic ketone, Heterocyclic compound |
The compound contains several key functional groups that define its chemical characteristics: a thiophene ring (five-membered aromatic heterocycle containing sulfur), a carbonyl group, a methoxy substituent, and a nitro group. These features create a molecule with multiple sites for potential chemical reactions and interactions .
Structural Relationships and Classification
This compound belongs to a broader class of heterocyclic ketones that incorporate thiophene moieties. The thiophene component is particularly significant as it represents an important heterocyclic scaffold in medicinal chemistry. The compound's structure shares similarities with other thiophene-containing methanones that have demonstrated biological activities in pharmaceutical research.
The presence of the nitro group at the meta position relative to the methoxy substituent creates an electron distribution pattern that likely influences the compound's reactivity and potential interactions with biological targets. This structural arrangement distinguishes it from similar compounds where substituent positions might vary, potentially affecting their chemical and biological properties.
Synthesis and Chemical Reactivity
Chemical Reactivity Profiles
The reactivity of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone is likely influenced by several structural features:
-
The carbonyl group serves as an electrophilic center for nucleophilic addition reactions
-
The thiophene ring can participate in electrophilic aromatic substitution reactions, though with differing regioselectivity compared to benzene
-
The nitro group acts as a strong electron-withdrawing substituent, potentially activating the adjacent positions for nucleophilic attack
-
The methoxy group provides electron density through resonance, potentially influencing the reactivity of the aromatic ring
These reactive sites suggest potential for further functionalization, making the compound a valuable intermediate in the synthesis of more complex molecular structures with targeted properties.
Analytical Characterization Techniques
Spectroscopic Analysis
For thorough characterization of (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, multiple spectroscopic techniques would typically be employed. While specific spectral data for this compound is limited in the available search results, standard analytical approaches would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide valuable structural information about the aromatic protons, methoxy group, and carbonyl functionality.
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the carbonyl group (typically around 1650-1700 cm⁻¹), nitro group (asymmetric stretching around 1530 cm⁻¹ and symmetric stretching around 1350 cm⁻¹), and methoxy group (C-O stretching around 1250-1270 cm⁻¹).
-
Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the structural components. For related compounds, GC-MS has proven useful in characterization, as seen with similar benzothiophene derivatives where molecular ion peaks and fragmentation patterns provided structural confirmation .
Structure-Activity Relationships and Derivative Compounds
Influence of Functional Groups
The positioning and nature of substituents significantly impact the biological activity and chemical reactivity of methanone-linked heterocyclic compounds. For (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone, several structure-activity considerations are relevant:
-
The methoxy group at the para position relative to the carbonyl linker typically enhances binding to certain protein targets through hydrogen bonding interactions.
-
The nitro group at the meta position provides a strong electron-withdrawing effect that alters the electron density distribution across the molecule, potentially affecting its interaction with biological receptors.
-
The thiophene ring offers distinct electronic and spatial characteristics compared to phenyl rings, potentially providing improved binding profiles with certain biological targets.
Research on related compounds has demonstrated that small modifications to these structural elements can lead to significant changes in biological activity. For instance, studies on benzothiophene derivatives have shown that the position of methoxy substituents critically influences their antiproliferative activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume